2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTJVGLOWKOLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides and thieno[3,4-c]pyrazole derivatives. Key steps in the synthesis may involve:
Nitration and Halogenation: Introduction of chloro and fluoro groups through nitration and halogenation reactions.
Cyclization: Formation of the thieno[3,4-c]pyrazole ring system through cyclization reactions.
Oxidation: Introduction of the oxido group via oxidation reactions.
Amidation: Formation of the benzamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group or to modify the aromatic rings.
Substitution: Halogen groups (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific substitution pattern and the presence of multiple functional groups
Biological Activity
The compound 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to a class of thienopyrazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Chlorine and Fluorine Substituents : The presence of these halogens may enhance the lipophilicity and biological activity.
- Thieno[3,4-c]pyrazole Core : This bicyclic structure is known for its pharmacological significance.
- Benzamide Moiety : This functional group is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Antioxidant Activity
Research has indicated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, studies on related thienopyrazole derivatives demonstrated their ability to mitigate oxidative stress in biological systems. These compounds were shown to protect erythrocytes from damage caused by toxic agents like 4-nonylphenol, suggesting a potential application in preventing oxidative damage in aquatic species such as Clarias gariepinus .
Anticancer Properties
Thienopyrazoles have been explored for their anticancer potential. A series of studies have reported that certain thienopyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This is particularly relevant for compounds targeting specific kinases involved in tumor growth .
Antimicrobial Activity
The antimicrobial efficacy of thienopyrazole derivatives has been documented in several studies. These compounds have shown activity against a range of pathogens, indicating their potential as antimicrobial agents. The exact mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Demonstrated antioxidant activity against oxidative stress in fish erythrocytes. | Antioxidant |
| Study 2 | Reported inhibition of cancer cell proliferation in vitro. | Anticancer |
| Study 3 | Showed significant antimicrobial effects against various bacterial strains. | Antimicrobial |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound may act as a free radical scavenger, reducing oxidative stress.
- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Modulation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
Q & A
Q. How to integrate computational and experimental data for validation?
- Answer :
- MD simulations : Run 100-ns trajectories to validate docking poses against experimental IC₅₀ values .
- QSAR models : Train models with experimental bioactivity data and descriptors (e.g., logP, polar surface area) .
- Machine learning : Apply Random Forest or ANN to predict synthetic feasibility of designed analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
